molecular formula C14H14N4 B12503903 1-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethylamine

1-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethylamine

Katalognummer: B12503903
Molekulargewicht: 238.29 g/mol
InChI-Schlüssel: RUKYEUIBLMQJAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine is a complex organic compound that features a unique imidazo[4,5-b]pyridine core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the imidazo[4,5-b]pyridine core. This is followed by the introduction of the phenyl group and the ethanamine side chain through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-1-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for the development of new therapeutic agents.

Medicine

In medicinal chemistry, ®-1-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices

Wirkmechanismus

The mechanism of action of ®-1-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[4,5-b]pyridine derivatives: These compounds share the core imidazo[4,5-b]pyridine structure but differ in their substituents.

    Phenyl-substituted imidazoles: These compounds have a phenyl group attached to an imidazole ring, similar to ®-1-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine.

Uniqueness

®-1-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine is unique due to its specific combination of the imidazo[4,5-b]pyridine core, phenyl group, and ethanamine side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C14H14N4

Molekulargewicht

238.29 g/mol

IUPAC-Name

1-(3-phenylimidazo[4,5-b]pyridin-2-yl)ethanamine

InChI

InChI=1S/C14H14N4/c1-10(15)13-17-12-8-5-9-16-14(12)18(13)11-6-3-2-4-7-11/h2-10H,15H2,1H3

InChI-Schlüssel

RUKYEUIBLMQJAH-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=NC2=C(N1C3=CC=CC=C3)N=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.